Gramicidina S

Descripción general

Descripción

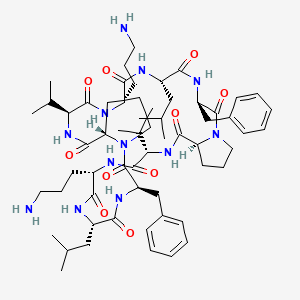

La gramicidina S es un antibiótico decapeptídico cíclico producido por la bacteria Brevibacillus brevis. Está compuesto por dos pentapéptidos idénticos unidos de cabeza a cola, formando una estructura en anillo. Este compuesto es eficaz contra una variedad de bacterias grampositivas y gramnegativas, así como algunos hongos . La this compound se descubrió por primera vez en 1941 y desde entonces se ha estudiado ampliamente por sus propiedades antimicrobianas .

Aplicaciones Científicas De Investigación

La gramicidina S tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La gramicidina S ejerce sus efectos antimicrobianos al interrumpir la membrana celular bacteriana. Forma poros en la membrana, lo que lleva a la fuga de iones y moléculas esenciales, causando finalmente la muerte celular . El compuesto se dirige a la bicapa lipídica de la membrana, haciéndolo eficaz contra una amplia gama de bacterias .

Safety and Hazards

Gramicidin S should be handled with care. In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .

Direcciones Futuras

Antimicrobial peptides such as Gramicidin S, exclusively topically used due to its hemolytic side-effect, could still be interesting as therapeutic compounds . In recent years, antimicrobial peptides have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Gramicidin S and melittin have been studied for their anti-SARS-CoV-2 activity .

Análisis Bioquímico

Biochemical Properties

Gramicidin S interacts with various biomolecules, primarily through its disruption of the lipid membrane and enhancement of the permeability of the bacterial cytoplasmic membrane . It is synthesized by gramicidin S synthetase , and its biosynthetic pathway consists of two enzymes of nonribosomal peptide synthases (NRPSs), gramicidin S synthetase I (GrsA) and gramicidin S synthetase II (GrsB) .

Cellular Effects

Gramicidin S exhibits strong antibiotic activity towards Gram-negative and Gram-positive bacteria and even several pathogenic fungi . The primary mode of action is generally assumed to be the perturbation of lipid packing, resulting in destruction of the membrane integrity and enhancement of the permeability of the lipid bilayer of the bacterial cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of Gramicidin S is not completely understood, but it is generally accepted that it disrupts the lipid membrane and enhances the permeability of the bacterial cytoplasmic membrane . It forms a ring structure composed of five different amino acids, each one used twice within the structure .

Temporal Effects in Laboratory Settings

It is known that Gramicidin S has high potential of almost 100% killing mechanisms against most of the gram-positive and few gram-negative bacteria and fungi .

Dosage Effects in Animal Models

Information on the effects of Gramicidin S dosage in animal models is limited. It is known that Gramicidin S has high potential of almost 100% killing mechanisms against most of the gram-positive and few gram-negative bacteria and fungi .

Metabolic Pathways

Gramicidin S is a product obtained from the gramicidin S biosynthetic pathway of non-ribosomal peptide synthetase such as g-S synthetase I and g-S synthetase II .

Transport and Distribution

It is known that Gramicidin S is a lipophilic compound that can easily pass through the cell membrane .

Subcellular Localization

Gramicidin S is accumulated in nano-globules, which mature by fusion into larger granules and end up within vacuolar structures . These granules serve as energy storage devices, as they contain Gramicidin S molecules that are non-covalently attached to alkyl phosphates and protect them from dephosphorylation and premature release of energy .

Métodos De Preparación

La gramicidina S se sintetiza a través de una vía de síntesis de péptidos no ribosómicos que involucra dos enzimas: la sintetasa de this compound I y la sintetasa de this compound II. Estas enzimas incorporan y activan aminoácidos específicos, que luego se condensan para formar el decapeptídico cíclico . La producción industrial de this compound típicamente implica procesos de fermentación utilizando cultivos de Brevibacillus brevis en condiciones controladas .

Análisis De Reacciones Químicas

La gramicidina S sufre varias reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse, lo que lleva a la formación de diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los enlaces peptídicos dentro de la this compound.

Sustitución: Los grupos amino en la this compound pueden sufrir reacciones de sustitución, como acetilación, formilación y carbamilación. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y agentes acilantes.

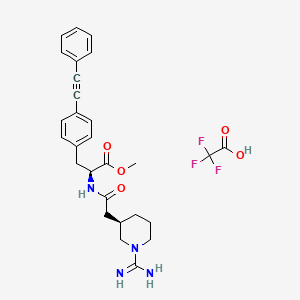

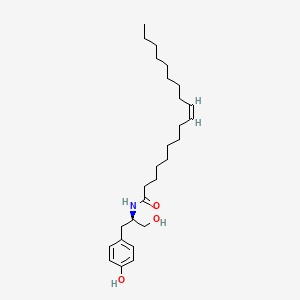

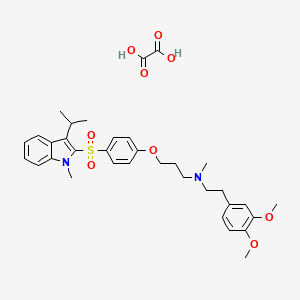

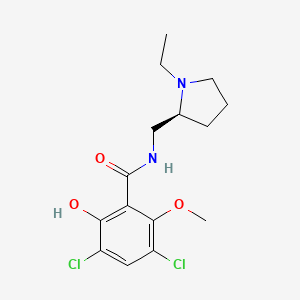

Comparación Con Compuestos Similares

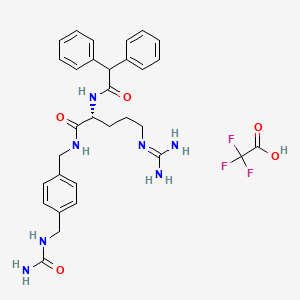

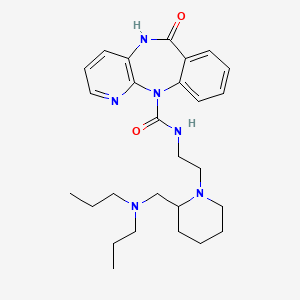

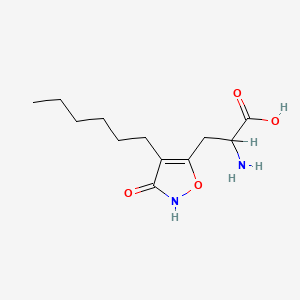

La gramicidina S a menudo se compara con otros péptidos antimicrobianos, como:

La this compound es única debido a su estructura cíclica y la presencia de aminoácidos poco comunes como la ornitina y el estereoisómero atípico de la fenilalanina .

Propiedades

IUPAC Name |

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAYMJGZBVDSGL-XNNAEKOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046008 | |

| Record name | Gramicidin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1141.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-73-5 | |

| Record name | Gramicidin S [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gramicidin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAMICIDIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM29QA23F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gramicidin S exert its antibacterial effect?

A: Gramicidin S, a cyclic decapeptide antibiotic, primarily targets bacterial membranes. It disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components. [, , ] This ultimately results in bacterial cell death. []

Q2: Does Gramicidin S affect Gram-negative and Gram-positive bacteria equally?

A: While Gramicidin S exhibits activity against both Gram-positive and Gram-negative bacteria, studies show differential effects. Analogs with altered ring sizes displayed variations in activity against these bacterial types, suggesting potential for targeted development. [] Notably, a 12-residue analog maintained activity against Gram-negative microorganisms and yeast while showing reduced hemolytic activity and decreased potency against Gram-positive bacteria compared to Gramicidin S. []

Q3: How does Gramicidin S interact with bacterial membranes?

A: Gramicidin S interacts with bacterial membranes through a combination of ionic and hydrophobic interactions. [, ] It is suggested that the positively charged ornithine residues of Gramicidin S interact with the negatively charged phospholipids in the bacterial membrane. [, ] This interaction is thought to cause phase separation of phospholipids, leading to the formation of “frozen” sites and disruption of the membrane barrier. []

Q4: What is the molecular formula and weight of Gramicidin S?

A: The molecular formula of Gramicidin S is C60H92N12O10. Its molecular weight is 1141.48 g/mol. []

Q5: What is the secondary structure of Gramicidin S?

A: Gramicidin S adopts a highly stable, amphipathic, β-sheet conformation. [, , , , ] This structure is stabilized by intramolecular hydrogen bonds and two type II' β-turns, with D-phenylalanine and proline residues occupying positions i+1 and i+2, respectively. [] The β-sheet conformation is crucial for its biological activity. []

Q6: What spectroscopic techniques are commonly used to study Gramicidin S?

A6: Several spectroscopic techniques are employed to investigate Gramicidin S, including:

- Circular Dichroism (CD) spectroscopy: This technique is widely used to study the secondary structure of Gramicidin S and its analogs in various solvents. [, , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 15N NMR have been used to study the conformation, dynamics, and interactions of Gramicidin S with model membranes. [, ]

- Fluorescence Spectroscopy: This technique is utilized to study the interaction of Gramicidin S with model membranes and biological systems, often employing fluorescent probes. []

Q7: How do structural modifications affect the activity of Gramicidin S?

A7: Modifications to the Gramicidin S structure significantly impact its activity. Studies have investigated:

- Ring Size: Analogs with varying ring sizes (4 to 14 residues) revealed a relationship between ring size, secondary structure, and biological activity. [, ] While smaller rings showed reduced activity, larger rings displayed differential activity profiles against Gram-positive and Gram-negative bacteria, as well as varying hemolytic activity. [, ]

- Amino Acid Substitutions: Replacing specific amino acids within the Gramicidin S sequence has provided insights into structure-activity relationships. For example:

- Replacing D-phenylalanine with dehydrophenylalanine reinforced the β-sheet conformation and enhanced activity against Gram-positive bacteria. []

- Substituting Pro residues with D-Phe-Pro-D-Val or L-Phe-Pro-D-Val sequences resulted in conformational changes and loss of activity against Gram-positive microorganisms. []

- Replacing valine residues with glycine or alanine resulted in analogs with significantly reduced or abolished activity. [, , ] This highlights the importance of the hydrophobic valine side chains for Gramicidin S activity.

- Side Chain Modifications: Altering the charge or hydrophobicity of the ornithine side chains significantly impacted both antibacterial activity and membrane interactions. [, ] Neutralizing the positive charge or introducing negative charges led to a reduction or loss of antibacterial activity, while maintaining a basic character resulted in activity profiles similar to Gramicidin S. []

Q8: Are there synergistic effects observed when Gramicidin S is combined with other antimicrobial agents?

A: Yes, synergistic effects have been observed when Gramicidin S is combined with its acyclic decapeptide analogs, suggesting different modes of action between the cyclic and linear forms. [] Additionally, the presence of heavy metal cations like Cu2+, Ag+, Co2+, and Cd2+ has been shown to enhance the antimicrobial activity of Gramicidin S. [] This synergy is thought to be due to increased cationic conductivity of the bacterial cytoplasmic membrane in the presence of these metals. []

Q9: What is known about the stability of Gramicidin S?

A: Gramicidin S demonstrates good stability under various conditions. It is stable in solution at +4°C for at least three days and at -20°C for up to four weeks when stored in a buffer containing glutathione and glycerol. [] Additionally, Gramicidin S maintains its activity over a range of pH values and temperatures.

Q10: What are the potential applications of Gramicidin S?

A10: Gramicidin S, due to its broad-spectrum antimicrobial activity, holds potential for various applications, including:

- Topical Antibacterial Agent: Gramicidin S is currently used in topical applications like wound dressings and ointments for treating superficial bacterial infections. []

- Drug-Resistant Infections: Its unique mechanism of action makes it a promising candidate for combating infections caused by drug-resistant bacteria. []

- Anti-amyloid Activity: Recent research suggests that Gramicidin S and its analogs may have potential in treating neurodegenerative diseases by inhibiting the formation of amyloid-β fibrils. []

Q11: What are the current research directions for Gramicidin S?

A11: Current research on Gramicidin S focuses on:

- Developing Analogs with Improved Properties: This includes enhancing its activity, reducing hemolytic activity, and improving its pharmacokinetic properties. [, , ]

- Understanding its Mechanism of Action: While its interaction with bacterial membranes is established, a deeper understanding of the specific molecular events leading to cell death is crucial for developing more effective analogs. [, , ]

- Exploring New Applications: The potential of Gramicidin S in treating drug-resistant infections, biofilms, and even neurodegenerative diseases is an area of active research. [, ]

Q12: What are the limitations of Gramicidin S?

A12: Despite its potential, Gramicidin S has limitations, including:

- Hemolytic Activity: Its interaction with eukaryotic cell membranes limits its systemic use due to potential toxicity. [, , ]

- Limited Bioavailability: Oral administration of Gramicidin S is hampered by poor absorption and rapid degradation in the gastrointestinal tract. []

Q13: What are some alternatives to Gramicidin S?

A13: While Gramicidin S offers a unique mechanism of action, several alternative antimicrobial peptides and other classes of antibiotics exist, including:

- Other Cyclic Peptides: Tyrocidines, also produced by Bacillus brevis, are cyclic decapeptides with a different amino acid sequence and broader spectrum of activity. []

Q14: What tools and resources are available for research on Gramicidin S?

A14: Several resources facilitate research on Gramicidin S and related antimicrobial peptides, including:

Q15: What are some of the historical milestones in Gramicidin S research?

A15: Key milestones in Gramicidin S research include:

- 1944: Discovery and isolation of Gramicidin S from Bacillus brevis by Russian scientists. []

- 1950s: Elucidation of the cyclic structure and amino acid sequence of Gramicidin S. []

- 1960s-1970s: Extensive research on the mechanism of action, focusing on its interaction with bacterial membranes and effects on membrane permeability. [, , ]

- 1980s-present: Development of synthetic analogs with improved activity and reduced toxicity, exploration of new applications, and investigation of its potential in treating drug-resistant infections and biofilms. [, , , , ]

Q16: What is known about the toxicity of Gramicidin S?

A: Gramicidin S's primary toxicity concern stems from its hemolytic activity, limiting its systemic use. [, , ] While generally considered safe for topical applications, research continues to explore analogs with reduced hemolytic activity and improve its safety profile for broader applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)